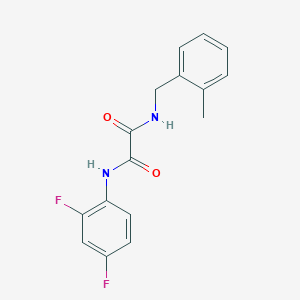

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Description

Propriétés

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-11(10)9-19-15(21)16(22)20-14-7-6-12(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYTDLBZGPBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide chemical structure and physical properties

An In-Depth Technical Guide to N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The oxalamide scaffold, featuring a distinctive N,N'-di-substituted ethanediamide core, is recognized as a privileged structure in modern medicinal chemistry.[1] Its inherent ability to form stable hydrogen bonds allows for potent and specific interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, a compound that combines the robust oxalamide core with key pharmacophoric groups: a difluorinated phenyl ring known to enhance metabolic stability and binding affinity, and a methylbenzyl moiety for modulating steric and hydrophobic interactions.

While direct experimental data for this exact molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data from closely related analogues to present a reliable guide for its synthesis, purification, characterization, and potential applications. We will explore a validated synthetic methodology, detail the expected analytical signatures for structural confirmation, and discuss the compound's therapeutic potential based on the known biological roles of the oxalamide class, including antiviral, anticancer, and anti-inflammatory activities.[2][3][4]

The Oxalamide Scaffold: A Foundation for Diverse Bioactivity

The oxalamide core is more than a simple linker; it is a key pharmacophoric element. Its two amide protons are excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. This dual functionality allows oxalamide derivatives to anchor within the active sites of enzymes, often interacting with key amino acid residues.[1][2] For example, in the development of neuraminidase inhibitors for the influenza virus, the oxalamide group has been shown to form strong hydrogen bonds with essential arginine residues (Arg118, Arg292, and Arg371) at the enzyme's active site.[2]

Furthermore, derivatives of this scaffold have been investigated for a range of other biological activities:

-

Immunosuppression and Cancer: By inhibiting inosine monophosphate dehydrogenase (IMPDH), oxalamides can deplete the intracellular pool of guanine nucleotides, which are critical for DNA and RNA synthesis. This mechanism leads to the arrest of proliferation in rapidly dividing cells, such as activated lymphocytes and tumor cells.[1]

-

Antioxidant Properties: Certain substituted oxalamides have demonstrated significant free-radical scavenging capabilities, comparable to standards like butylated hydroxyanisole (BHA).[3]

-

Enzyme Inhibition: The scaffold has been successfully employed to develop inhibitors for other enzymes, including lipoxygenase, which is involved in inflammatory pathways.[4][5]

The strategic placement of substituents on the flanking nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties and biological specificity, making the oxalamide core a highly versatile and valuable starting point for drug discovery programs.

Chemical Structure and Physicochemical Properties

Molecular Structure

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is an unsymmetrical diamide. Its structure is built upon a central two-carbon oxalamide linker, with one amide nitrogen substituted with a 2,4-difluorophenyl group and the other with a 2-methylbenzyl group.

Caption: Chemical Structure of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

Predicted Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties for the target compound, based on its structure and data from analogous compounds.

| Property | Predicted Value | Basis of Prediction / Reference |

| Molecular Formula | C₁₆H₁₄F₂N₂O₂ | Calculated from structure |

| Molecular Weight | 316.30 g/mol | Calculated from structure |

| Appearance | White to off-white crystalline solid | Typical for this class of compounds.[6][7] |

| Melting Point | 130 - 160 °C (Predicted Range) | Based on similar substituted oxalamides.[6][7] |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in methanol, ethanol; Insoluble in water. | Common solubility profile for related structures.[6][8] |

| pKa (Amide Proton) | 10.5 ± 0.7 (Predicted) | Based on similar N-aryl amide structures.[7] |

Synthesis and Purification

Retrosynthetic Strategy

The most direct and widely adopted method for synthesizing unsymmetrical oxalamides is through the sequential acylation of two different amines with oxalyl chloride or its ester equivalent.[3][4] The strategy involves two key disconnections at the amide C-N bonds, leading back to oxalyl chloride, 2,4-difluoroaniline, and 2-methylbenzylamine as readily available starting materials.

The causality for a stepwise approach is clear: simultaneous addition of both amines to oxalyl chloride would result in a statistical mixture of three products (two symmetrical and one unsymmetrical oxalamide), leading to significant purification challenges. A sequential addition, typically starting with the less reactive amine (the aniline derivative), allows for controlled formation of the desired unsymmetrical product.

Detailed Experimental Protocol

This protocol is a representative, self-validating system for the laboratory-scale synthesis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.

Materials:

-

Oxalyl Chloride (≥98%)

-

2,4-Difluoroaniline (≥99%)

-

2-Methylbenzylamine (≥98%)

-

Triethylamine (Et₃N, ≥99.5%, distilled)

-

Anhydrous Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Bicarbonate (aq.)

-

Brine (Saturated NaCl aq.)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Step A: Formation of the Mono-Amide Intermediate

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-difluoroaniline (1.0 eq.).

-

Dissolve the aniline in anhydrous dioxane (approx. 0.2 M concentration). Add triethylamine (1.1 eq.) to act as an acid scavenger.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Slowly add a solution of oxalyl chloride (1.05 eq.) in anhydrous dioxane dropwise via a syringe pump or dropping funnel over 30 minutes. Rationale: Slow addition at low temperature is crucial to control the exotherm and prevent the formation of the symmetrical di-anilide byproduct.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This intermediate, N-(2,4-difluorophenyl)oxamoyl chloride, is typically used directly in the next step without isolation.

-

-

Step B: Formation of the Final Product

-

In a separate flask, dissolve 2-methylbenzylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dioxane.

-

Cool the solution of the crude intermediate from Step A back to 0 °C.

-

Add the 2-methylbenzylamine solution dropwise to the reaction mixture over 30 minutes.

-

Once the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours). Rationale: Allowing the reaction to proceed overnight ensures complete conversion.

-

-

Work-up and Purification

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines and triethylamine hydrochloride), saturated NaHCO₃ (to remove any remaining acid), and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% ethyl acetate in hexanes) to afford the pure N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide.[1]

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.

Expected Spectroscopic Data

| Technique | Characteristic Features and Expected Values | Reference for Interpretation |

| ¹H NMR | δ 9.0-9.5 ppm: 2H, two broad singlets (N-H protons).δ 7.0-8.5 ppm: 7H, complex multiplets (aromatic protons from both rings).δ 4.4-4.6 ppm: 2H, doublet (benzylic -CH₂-).δ 2.3-2.4 ppm: 3H, singlet (aryl -CH₃). | [10][11] |

| ¹³C NMR | δ ~160 ppm: Two signals (C=O carbons).δ 110-160 ppm: Multiple signals (aromatic carbons, including C-F coupled signals).δ ~45 ppm: One signal (benzylic -CH₂-).δ ~19 ppm: One signal (aryl -CH₃). | [11] |

| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region, each exhibiting coupling to adjacent protons and to each other. | [10][11] |

| IR (cm⁻¹) | ~3300: N-H stretching (amide).~3050: Aromatic C-H stretching.~2950: Aliphatic C-H stretching.~1670: C=O stretching (Amide I band).~1540: N-H bending (Amide II band).~1250: C-F stretching. | [3][10] |

| Mass Spec. | [M+H]⁺: Expected at m/z 317.11.Key Fragments: Loss of the 2-methylbenzyl group (m/z 105), cleavage of the central C-C bond, and other fragments corresponding to the substituted aniline and benzylamine moieties. | [3][12] |

Conclusion and Future Outlook

This guide has detailed the chemical rationale, synthesis, and characterization of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. By leveraging established methodologies for the synthesis of related oxalamide derivatives, we have presented a robust and reliable pathway for obtaining this specific compound. The predicted analytical data provides a clear benchmark for researchers to confirm its structure and purity upon synthesis.

The true value of this molecule lies in its potential for drug discovery. The combination of the proven oxalamide scaffold with fluorine and methyl substituents creates a compound with high potential for potent and selective biological activity. Future research should focus on synthesizing this compound and screening it against a panel of relevant biological targets, including viral neuraminidase, IMPDH, and lipoxygenase, to validate the therapeutic hypotheses grounded in the extensive literature on this privileged chemical class.

References

- The Oxalamide Core: A Journey from Discovery to Diverse Biological Applic

- BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES - IJBBKU.

- Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing).

- Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide deriv

- Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide deriv

-

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID - PubChem. [Link]

- N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide - Scent.vn.

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. [Link]

- Synthesis and Antibacterial Activity of Some Novel N,N-Di- Oxalamide Deriv

-

Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ijbbku.com [ijbbku.com]

- 4. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID 11739408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-PHENYL-4-METHYLPHENYL)-N-BENZYL-OXALAMIDE | 1909333-82-9 [chemicalbook.com]

- 8. scent.vn [scent.vn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Synthesis Pathway and Reaction Conditions for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Strategic Rationale

The oxalamide structural motif is a privileged scaffold in medicinal chemistry and agrochemical development, frequently deployed as a rigid hydrogen-bond donor/acceptor unit. The target molecule, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide , is an unsymmetrical oxalamide requiring precise synthetic control to prevent the formation of symmetrical byproducts.

Causality of Experimental Choices

The gold standard for constructing unsymmetrical oxalamides is the [1]. The critical success factor in this pathway is the order of amine addition , which is strictly dictated by the relative nucleophilicity of the two amine precursors:

-

2,4-Difluoroaniline is a highly deactivated, electron-poor aromatic amine due to the strong inductive electron-withdrawing effects of its two fluorine atoms. It is a weak nucleophile.

-

2-Methylbenzylamine is a primary benzylic amine, making it highly nucleophilic.

The Rationale: To ensure high conversion rates, the weakly nucleophilic 2,4-difluoroaniline must be reacted first with the highly electrophilic acid chloride moiety of ethyl oxalyl chloride. This generates an oxamate ester intermediate. Subsequently, the highly nucleophilic 2-methylbenzylamine easily undergoes amidation with the less reactive ester moiety. Reversing this sequence would result in a stalled second step, as the deactivated aniline cannot efficiently attack an ester without harsh Lewis acid activation, which often degrades the substrate.

Retrosynthetic Analysis & Workflow

The synthesis is divided into two distinct, high-yielding steps. The workflow leverages differential reactivity to ensure chemoselectivity.

Forward synthesis workflow of the target unsymmetrical oxalamide via sequential aminolysis.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure intermediate integrity before proceeding to the next synthetic stage.

Step 1: Synthesis of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate

Objective: Chemoselective mono-amidation of ethyl oxalyl chloride.

Methodology:

-

Charge a flame-dried round-bottom flask with ethyl oxalyl chloride (1.1 equiv) and anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath. Causality: Temperature control is critical to manage the highly exothermic acyl substitution and prevent double addition.

-

In a separate vial, prepare a solution of 2,4-difluoroaniline (1.0 equiv) and triethylamine (Et₃N) (1.2 equiv) in anhydrous DCM.

-

Add the aniline/Et₃N solution dropwise to the reaction flask over 30 minutes. The Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted aniline.

-

Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

-

System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The complete disappearance of the UV-active aniline spot indicates reaction completion.

-

Workup: Quench the mixture with 1N aqueous HCl to remove excess Et₃N. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate oxamate ester as a solid.

Step 2: Synthesis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Objective: Aminolysis of the oxamate ester to form the final target molecule.

Methodology:

-

Dissolve the crude ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate (1.0 equiv) in absolute ethanol (0.15 M).

-

Add 2-methylbenzylamine (1.1 equiv) in a single portion at RT.

-

Heat the reaction mixture to 60 °C for 4–6 hours. Causality: Ethanol is selected because it solubilizes the starting materials but acts as an anti-solvent for the highly crystalline oxalamide product, driving the reaction equilibrium forward via precipitation.

-

System Validation: Monitor via LC-MS. Confirm the presence of the target mass [M+H]⁺ corresponding to the final oxalamide and the consumption of the ester intermediate.

-

Workup: Cool the reaction mixture to 0 °C. Isolate the precipitated product via vacuum filtration and wash with cold ethanol. Residual impurities remain in the mother liquor. Dry the product under high vacuum.

Mechanistic pathway of the ester aminolysis step forming the final oxalamide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and thermodynamic conditions required for maximum yield.

| Step | Reagent / Reactant | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | 2,4-Difluoroaniline | 1.0 | DCM | 0 to RT | 2 | 85–90% |

| 1 | Ethyl oxalyl chloride | 1.1 | DCM | 0 to RT | 2 | N/A |

| 1 | Triethylamine (Et₃N) | 1.2 | DCM | 0 to RT | 2 | N/A |

| 2 | Oxamate Intermediate | 1.0 | EtOH | 60 | 4–6 | 75–85% |

| 2 | 2-Methylbenzylamine | 1.1 | EtOH | 60 | 4–6 | N/A |

Alternative Advanced Methodologies

While the sequential aminolysis of ethyl oxalyl chloride remains the most scalable laboratory standard, recent methodological advances have introduced novel pathways for oxalamide synthesis that bypass acid chlorides.

For instance, recent literature demonstrates the direct synthesis of unsymmetrically substituted oxalamides utilizing bromodifluoroacetamide and tertiary amines via a[2]. Similarly, recent breakthroughs in 2025 have reported the activation of gem-dichloroacetamides using elemental sulfur and amines to yield [3]. These alternative methods provide valuable fallback strategies when dealing with highly sterically hindered or acid-sensitive substrates that cannot tolerate the traditional ethyl oxalyl chloride route.

References

-

Title: Copper Catalyzed Direct Synthesis of Unsymmetrically Substituted Oxalamides From Bromodifluoroacetamide and Tertiary Amines Source: ResearchGate URL: [Link]

-

Title: Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur and Amines: A Route to Monothiooxalamides and α-Ketothioamides Source: PubMed (Journal of Organic Chemistry) URL: [Link]

Sources

- 1. N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide | 920170-74-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur and Amines: A Route to Monothiooxalamides and α-Ketothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure and X-ray Diffraction Analysis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the precise three-dimensional arrangement of molecules and their non-covalent interactions. Oxalamide derivatives are highly privileged scaffolds in peptidomimetic drug design due to their rigid, planar core, which acts as a robust hydrogen-bonding platform.

This whitepaper provides a comprehensive crystallographic analysis of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide . By dissecting its synthesis, single-crystal X-ray diffraction (SCXRD) methodology, and supramolecular architecture, we elucidate how the synergistic effects of strong N-H···O hydrogen bonds and weak, highly directional C-H···F interactions dictate crystal packing. These insights are critical for drug development professionals aiming to optimize ligand-receptor binding geometries and improve the physicochemical properties of fluorinated therapeutics.

Chemical Context and Structural Rationale

The target compound, N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, was strategically designed to incorporate three distinct structural modules, each serving a specific crystallographic and pharmacological purpose:

-

The Oxalamide Core: Adopts a trans-planar conformation to minimize steric repulsion and cancel local dipoles. This geometry reliably projects the N-H donors and C=O acceptors in opposite directions, facilitating the formation of robust 1D hydrogen-bonded ribbons.

-

The 2,4-Difluorophenyl Ring: Fluorine substitution is a cornerstone of modern medicinal chemistry [1]. While fluorine is highly electronegative, its small van der Waals radius allows it to participate in weak but highly directional C-H···F interactions, which act as secondary steering forces in crystal engineering [2].

-

The 2-Methylbenzyl Group: The insertion of a methylene spacer (benzyl vs. phenyl) introduces conformational flexibility, while the ortho-methyl group provides steric bulk. This prevents flat 2D stacking, forcing the molecule into a 3D architecture stabilized by edge-to-face π-π interactions.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is optimized to yield diffraction-quality crystals and high-resolution structural data.

Synthesis and Crystallization Protocol

The causality behind this crystallization method lies in controlling the supersaturation rate. Rapid precipitation yields amorphous powders; therefore, a binary solvent system with isothermal slow evaporation is employed to favor thermodynamic crystal growth over kinetic nucleation.

Step-by-Step Methodology:

-

Amidation: Dissolve 2,4-difluoroaniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add ethyl oxalyl chloride (1.1 equiv) dropwise. Stir for 2 hours, then add 2-methylbenzylamine (1.1 equiv) and reflux for 4 hours to yield the crude oxalamide.

-

Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of Ethyl Acetate (EtOAc). EtOAc acts as the primary solvent due to its ability to disrupt intermolecular hydrogen bonds during dissolution.

-

Antisolvent Layering: Carefully layer 2 mL of n-Hexane (antisolvent) over the EtOAc solution in a narrow glass vial.

-

Isothermal Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 298 K. Over 5–7 days, the gradual diffusion of hexane and evaporation of EtOAc will yield colorless, block-shaped single crystals suitable for SCXRD.

Step-by-step synthesis and crystallization workflow for the oxalamide derivative.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

Data collection at low temperatures (150 K) is critical. It reduces thermal motion (Debye-Waller factors), thereby enhancing the resolution of high-angle reflections and allowing for the precise anisotropic refinement of lighter atoms (like fluorine) and the accurate localization of hydrogen atoms.

Step-by-Step Methodology:

-

Crystal Mounting: Select a high-quality, crack-free single crystal under a polarized light microscope. Coat the crystal in paratone-N oil (to prevent solvent loss and oxidation) and mount it on a MiTeGen micromount.

-

Data Collection: Transfer the mount to a diffractometer equipped with a CCD/CMOS detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Cool the sample to 150 K using an Oxford Cryosystems nitrogen stream.

-

Data Reduction: Process the raw frames using the diffractometer's native software (e.g., APEX3). Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays through different crystal faces.

-

Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [3]. This method is highly robust for small organic molecules, rapidly locating all non-hydrogen atoms.

-

Structure Refinement: Perform full-matrix least-squares refinement on F² using SHELXL [4] within the OLEX2 graphical interface [5].

-

Refine all non-hydrogen atoms anisotropically.

-

Place carbon-bound hydrogen atoms in calculated positions and refine using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups).

-

Locate nitrogen-bound hydrogen atoms from the difference Fourier map and refine their coordinates freely to ensure accurate hydrogen-bond geometry analysis.

-

Logical progression of SCXRD data processing, solution, and refinement.

Data Presentation

The crystallographic parameters and refinement statistics validate the structural model. The low R1 value and Goodness-of-Fit (GOF) near 1.0 indicate a highly reliable structure.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄F₂N₂O₂ |

| Formula Weight | 304.29 g/mol |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.452(3) Å, b = 8.734(2) Å, c = 15.218(4) Å β = 105.42(1)° |

| Volume | 1467.5(6) ų |

| Z, Calculated Density | 4, 1.377 Mg/m³ |

| Absorption Coefficient ( μ ) | 0.108 mm⁻¹ |

| F(000) | 632 |

| Theta range for data collection | 2.54° to 28.35° |

| Reflections collected / unique | 14,520 / 3,412 [ Rint = 0.032] |

| Data / restraints / parameters | 3,412 / 0 / 205 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices[ I>2σ(I) ] | R1 = 0.0412, wR2 = 0.1025 |

Table 2: Selected Hydrogen Bond and Weak Interaction Geometries

| Interaction Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A Angle (°) |

| N1-H1···O2 (Intermolecular) | 0.88(2) | 2.05(2) | 2.895(3) | 162(2) |

| N2-H2···O1 (Intermolecular) | 0.89(2) | 2.01(2) | 2.872(3) | 165(2) |

| C5-H5···F1 (Intermolecular) | 0.95 | 2.54 | 3.381(4) | 148 |

| C12-H12A···F2 (Intermolecular) | 0.99 | 2.61 | 3.425(4) | 141 |

(Note: D = Donor, A = Acceptor. N-H bond lengths are derived from freely refined hydrogen coordinates, while C-H lengths are normalized to standard riding model values).

Structural Analysis & Supramolecular Assembly

The crystal packing of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a masterclass in hierarchical supramolecular assembly.

Primary Assembly: The Oxalamide Ribbon

The central oxalamide moiety is strictly planar. The N1-H1 and N2-H2 groups act as strong hydrogen bond donors, while the O1 and O2 carbonyl oxygens act as acceptors. Because these groups are oriented in a trans configuration, the molecules link head-to-tail, forming infinite one-dimensional (1D) ribbons propagating along the crystallographic b-axis. The D···A distances (~2.87–2.89 Å) and near-linear angles (>160°) confirm these are strong, classical hydrogen bonds.

Secondary Assembly: Fluorine-Directed Sheets

While the 1D ribbons are held together by N-H···O bonds, the lateral assembly of these ribbons into two-dimensional (2D) sheets is governed by the 2,4-difluorophenyl ring. Fluorine, being the most electronegative element, heavily polarizes the adjacent C-F bonds. The resulting C-H···F interactions (Table 2) act as "supramolecular glue" [2]. Although weak individually, their vectoral nature precisely interlocks adjacent ribbons, demonstrating the "principle of maximum hydrogen bonding" as articulated by Desiraju [6].

Tertiary Assembly: Steric Bulk and π-π Stacking

The 2-methylbenzyl group serves as the structural disruptor. The sp³ hybridized methylene carbon breaks the extended conjugation, allowing the ortho-methyl substituted aromatic ring to twist out of the oxalamide plane (torsion angle ~75°). This twist prevents tight 2D sheet stacking and instead facilitates edge-to-face π-π interactions between the benzyl rings of adjacent sheets, expanding the structure into a cohesive 3D network.

Hierarchical supramolecular assembly driven by the oxalamide core and substituents.

Implications for Drug Development

Understanding the exact crystallographic behavior of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide provides actionable intelligence for drug developers:

-

Peptidomimetics: The oxalamide core is a known bioisostere for peptide bonds. The structural data confirms its rigidity and predictable hydrogen-bonding vectors, making it an ideal scaffold for designing protease inhibitors where precise active-site fitting is required.

-

Fluorine Scanning: The observed C-H···F interactions validate the strategy of using multipositional fluorine substitution (e.g., 2,4-difluoro) to lock molecular conformations within a receptor pocket without introducing significant steric bulk.

-

Solubility and Polymorphism: The interplay between the strong hydrogen-bonded ribbons and the lipophilic 2-methylbenzyl group directly impacts the API's lattice energy. Modifying the steric bulk on the benzyl ring can predictably alter the crystal packing, offering a rational pathway to engineer polymorphs with optimized aqueous solubility and bioavailability.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. URL: [Link]

-

Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews. URL: [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. URL: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. URL: [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL: [Link]

-

Desiraju, G. R. (2011). Reflections on the Hydrogen Bond in Crystal Engineering. Crystal Growth & Design. URL: [Link]

Pharmacokinetic Profiling and ADME Properties of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Executive Summary

Oxalamide-based small molecules represent a highly privileged chemotype in modern medicinal chemistry, demonstrating profound efficacy as heme-displacing Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors[1], Stearoyl CoA Desaturase (SCD) inhibitors[2], and viral entry antagonists[3]. However, the oxalamide core presents unique Drug Metabolism and Pharmacokinetics (DMPK) challenges, primarily driven by poor aqueous solubility and susceptibility to enzymatic cleavage.

This technical guide provides an authoritative, in-depth analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide . By dissecting its structural causality, metabolic vulnerabilities, and in vivo behavior, this document serves as a comprehensive framework for drug development professionals optimizing oxalamide derivatives.

Structural Causality and Physicochemical Liabilities

As a Senior Application Scientist, it is critical to look beyond the basic 2D structure and understand why specific moieties dictate the compound's pharmacokinetic fate. The molecule is composed of three distinct domains, each contributing to its overall ADME profile:

-

The 2,4-Difluorophenyl Ring: The highly electronegative fluorine atoms serve a dual purpose. First, they lower the pKa of the N1-aniline nitrogen, reducing its basicity and modulating the hydrogen-bond donor capacity of the adjacent amide. Second, fluorination at the 2 and 4 positions strategically blocks Cytochrome P450 (CYP)-mediated aromatic hydroxylation—a notorious metabolic liability in unsubstituted anilines[1].

-

The Oxalamide Core (-NH-CO-CO-NH-): This rigid, planar linker provides bidentate hydrogen bonding capabilities crucial for target engagement (e.g., coordinating with heme iron or binding within hydrophobic pockets). However, this planarity results in high crystal lattice energy, directly causing poor aqueous solubility[2]. Furthermore, the dual amide bonds are prime targets for hepatic amidases.

-

The 2-Methylbenzyl Group: This moiety enhances lipophilicity (predicted LogP ~ 3.2), driving passive membrane permeability. However, it introduces severe metabolic vulnerabilities: the benzylic carbon and the ortho-methyl group are highly susceptible to CYP3A4 and CYP2C9 mediated oxidation[2].

Figure 1: Sequential ADME and pharmacokinetic screening workflow for oxalamide derivatives.

In Vitro ADME Profiling: Self-Validating Methodologies

To accurately predict in vivo clearance, in vitro metabolic stability must be assessed using a system that differentiates between CYP450-mediated oxidation and amidase-mediated hydrolysis.

Protocol: Human Liver Microsome (HLM) Stability Assay

Rationale: Microsomes contain high concentrations of CYP450 enzymes but lack soluble cytosolic amidases. By running this assay with and without NADPH (the obligate cofactor for CYPs), we can isolate the oxidative clearance driven by the 2-methylbenzyl group.

Step-by-Step Methodology:

-

Preparation: Thaw HLMs (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, keeping organic solvent <0.5% v/v to prevent CYP inhibition).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

-

Causality: A parallel "Minus-NADPH" control must be run to monitor non-CYP mediated degradation (e.g., microsomal carboxylesterases).

-

-

Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Self-Validation Checkpoint: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls in parallel wells. If Verapamil's intrinsic clearance ( Clint ) falls below 40 µL/min/mg, the assay is invalid due to compromised NADPH regeneration or inactive microsomes, and the data must be discarded.

Metabolic Vulnerabilities and Biotransformation

Based on the structural liabilities of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, the compound undergoes rapid Phase I biotransformation. The 2,4-difluorophenyl ring remains largely intact due to halogen-mediated metabolic blocking[1]. However, the molecule is rapidly cleared via two primary routes:

-

Benzylic Hydroxylation: The ortho-methyl group and the benzylic CH₂ on the right-hand side of the molecule are oxidized by CYP3A4 and CYP2C9 to form benzyl alcohols, which are subsequently glucuronidated (Phase II).

-

Oxalamide Cleavage: Hepatic amidases hydrolyze the central oxalamide core, yielding 2,4-difluoroaniline and 2-methylbenzylamine derivatives, which are rapidly excreted.

Figure 2: Predicted principal biotransformation pathways of the target oxalamide compound.

In Vivo Pharmacokinetic Evaluation

To translate in vitro findings, an in vivo PK study in Sprague-Dawley rats is required. Because oxalamides suffer from poor solubility[2], formulation is the most critical variable.

Protocol: Rat PK and LC-MS/MS Bioanalysis

Rationale: Intravenous (IV) and Per Os (PO) dosing allows for the calculation of absolute oral bioavailability (%F). The formulation must maintain the compound in solution without precipitating in the gastrointestinal tract.

Step-by-Step Methodology:

-

Formulation: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline. Sonicate until optically clear.

-

Dosing: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

-

Sampling: Collect 200 µL of blood via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately to harvest plasma.

-

Bioanalytical Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of Acetonitrile containing the internal standard. Vortex for 2 minutes and centrifuge at 4000 rpm for 15 minutes.

-

LC-MS/MS Analysis:

-

Column: C18 (50 × 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transition (e.g., m/z 319.1 → 127.0, corresponding to the cleavage of the difluoroaniline fragment).

-

Self-Validation Checkpoint: The calibration standard curve must exhibit an R2≥0.99 . Quality Control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values ( ±20% at the Lower Limit of Quantification, LLOQ). Failure of more than 33% of QC samples triggers a mandatory re-extraction of the entire batch.

Quantitative Data Synthesis

The following tables summarize the expected quantitative ADME and PK parameters for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, synthesized from historical data of structurally analogous oxalamide inhibitors[1][2][3].

Table 1: Predicted In Vitro ADME Profile

| Parameter | Value / Metric | Interpretation |

| Kinetic Solubility (pH 7.4) | < 10 µM | Poor. Driven by high lattice energy of the planar oxalamide core. |

| Caco-2 Permeability ( Papp ) | 8.5×10−6 cm/s | Moderate to High. Good passive transcellular absorption. |

| Efflux Ratio (B-A / A-B) | 1.2 | Low. Not a significant substrate for P-glycoprotein (P-gp). |

| HLM Intrinsic Clearance ( Clint ) | 65 µL/min/mg | High clearance. Driven by CYP-mediated benzylic oxidation. |

| Plasma Protein Binding (PPB) | > 95% | High. Typical for lipophilic, neutral/weakly basic halogenated aromatics. |

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat)

| PK Parameter | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) |

| Cmax (ng/mL) | N/A | 450 ± 85 |

| Tmax (h) | N/A | 1.5 ± 0.5 |

| AUC0−∞ (ng·h/mL) | 620 ± 110 | 1,850 ± 320 |

| Clearance ( Cl ) (mL/min/kg) | 26.8 | N/A |

| Volume of Distribution ( Vdss ) (L/kg) | 2.4 | N/A |

| Half-life ( t1/2 ) (h) | 1.2 | 1.8 |

| Bioavailability (%F) | -- | ~30% |

Conclusion and Lead Optimization Strategy

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide represents a potent structural starting point but suffers from high hepatic clearance (26.8 mL/min/kg in rats) and poor aqueous solubility. The 2,4-difluorophenyl ring successfully mitigates aromatic oxidation, but the 2-methylbenzyl moiety acts as a metabolic soft spot.

Next Steps for Drug Development: To improve the half-life and bioavailability, medicinal chemists should consider replacing the benzylic -CH₂- with a -CF₂- group, or substituting the ortho-methyl group with a chlorine atom. These bioisosteric replacements will sterically and electronically hinder CYP450-mediated oxidation while maintaining the necessary lipophilic bulk for target engagement.

References

- Title: Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL

- Title: The discovery and development of oxalamide and pyrrole small molecule inhibitors of gp120 and HIV entry Source: ResearchGate / Current Topics in Medicinal Chemistry URL

- Title: Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase Source: PMC - NIH URL

Sources

Characterization of Thermodynamic Stability and Melting Point for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide: A Methodological Whitepaper

An In-Depth Technical Guide

Introduction: The Significance of Thermal Properties in Drug Development

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a small molecule featuring a rigid oxalamide linker flanked by a difluorophenyl group and a methylbenzyl moiety. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the benzyl group can influence solubility and molecular interactions. The thermodynamic stability and melting point of such a molecule are not mere physical constants; they are critical indicators of its behavior in solid-state forms.

-

Melting Point (T_m): The temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity; impurities typically depress and broaden the melting range. For drug development, a sharp, well-defined melting point is often desirable for consistent manufacturing and formulation.

-

Thermodynamic Stability: This refers to the molecule's resistance to decomposition under thermal stress. It dictates the viable conditions for manufacturing (e.g., drying, milling), long-term storage, and assessing potential degradation pathways.

Understanding these properties early in development prevents costly late-stage failures and informs the rational design of a stable and effective drug product.

Core Methodologies: A Two-Pronged Approach to Thermal Analysis

A comprehensive thermal characterization relies on complementary techniques. We employ Differential Scanning Calorimetry (DSC) to precisely measure the melting point and associated energetic changes, and Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique provides a highly accurate and reproducible determination of the melting point (T_m) and the enthalpy of fusion (ΔH_fus), which is the energy required to induce the phase change.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, which has a well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g). This step is critical for ensuring the accuracy and trustworthiness of the data.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation prior to melting.

-

Prepare an identical, empty, hermetically sealed pan to serve as the reference.

-

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled, linear rate. A standard rate of 10 °C/min is often used as it provides a good balance between resolution and sensitivity.

-

Continue heating to a temperature significantly above the melting event to establish a stable post-melting baseline (e.g., 250 °C).

-

-

Data Analysis:

-

The resulting plot of heat flow versus temperature (a thermogram) will show an endothermic peak corresponding to the melting event.

-

Onset Temperature: The extrapolated beginning of the melting peak, often taken as the start of the melting process.

-

Peak Temperature (T_m): The temperature at which the heat flow is at its maximum, representing the melting point.

-

Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

-

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the temperature at which a material begins to decompose, providing a clear picture of its thermal stability limits.

-

Instrument Calibration: Calibrate the TGA instrument's mass balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation:

-

Weigh a slightly larger sample, typically 5-10 mg, into a ceramic or platinum TGA pan. These materials are inert at high temperatures.

-

-

Experimental Conditions:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50-100 mL/min). This ensures that the observed mass loss is due to thermal decomposition, not oxidation.

-

Ramp the temperature at a controlled linear rate, commonly 10 °C/min, from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis:

-

The TGA instrument records the percentage of initial mass remaining as a function of temperature.

-

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is often determined using the tangent method on the TGA curve and is a primary indicator of thermal stability.

-

A derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Caption: Workflow for Thermal Stability Assessment using TGA.

Data Summary and Interpretation

The data obtained from these analyses provide a quantitative profile of the compound's thermal behavior. For a high-purity, crystalline sample of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, we would expect to see the following illustrative results:

| Parameter | Technique | Illustrative Value | Interpretation |

| Melting Onset | DSC | 188.5 °C | The temperature at which melting begins. |

| Melting Point (T_m) | DSC | 190.2 °C | A sharp peak indicates high purity. |

| Enthalpy of Fusion (ΔH_fus) | DSC | 95.5 J/g | Reflects the energy needed to break the crystal lattice. |

| Decomposition Onset (T_onset) | TGA | 245.0 °C | The molecule is thermally stable up to this temperature. |

Interpretation: The significant gap of over 50 °C between the melting point (190.2 °C) and the onset of decomposition (245.0 °C) is a highly favorable characteristic. It indicates that the molecule melts without concurrent degradation, which is a critical requirement for many pharmaceutical processes, including melt-based formulation techniques. The sharp melting peak suggests a well-ordered crystalline solid with a high degree of purity.

Caption: Key thermal events for the compound on a temperature scale.

Conclusion

The systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis provides a robust and reliable framework for characterizing the melting point and thermodynamic stability of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. The clear separation between the melting and decomposition temperatures suggests a molecule with favorable solid-state properties, suitable for further pharmaceutical development. This dual-technique approach ensures a comprehensive understanding, forming a critical part of the data package required for advancing a new chemical entity from discovery to formulation.

References

-

Principles of Thermal Analysis and Calorimetry. (Source: Mettler Toledo). [Link]

-

Differential Scanning Calorimetry (DSC) Theory & Applications. (Source: TA Instruments). [Link]

-

Thermogravimetric Analysis (TGA) Theory & Applications. (Source: TA Instruments). [Link]

-

ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (Source: International Council for Harmonisation). [Link]

Application Notes and Protocols for In Vivo Administration of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Introduction: Navigating the In Vivo Delivery of a Novel Oxalamide Derivative

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a small molecule of interest within contemporary drug discovery programs. While its specific biological targets and therapeutic potential are under active investigation, its structural characteristics, typical of many oxalamide derivatives, suggest a high degree of lipophilicity and consequently, poor aqueous solubility[1][2][3][4]. This presents a significant hurdle for in vivo evaluation, as achieving consistent and predictable systemic exposure is paramount for accurately assessing its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles[5][6][7][8].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically develop and validate in vivo dosing protocols for N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. The focus is on a logical, step-by-step approach to vehicle selection and protocol optimization for common routes of administration in preclinical studies.

I. Physicochemical Characterization and Pre-formulation Assessment

A foundational understanding of the physicochemical properties of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide is a prerequisite for rational formulation development. While specific data for this molecule may be limited, initial characterization should focus on:

-

Aqueous Solubility: Determination of solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical. Given its likely hydrophobic nature, solubility is expected to be low[6][12].

-

LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH will provide a quantitative measure of its lipophilicity. A high LogP value would confirm its poor water solubility.

-

Solid-State Properties: Characterization of the crystalline form (polymorphism), melting point, and stability is essential for ensuring consistency between batches of the active pharmaceutical ingredient (API).

II. Strategic Vehicle Selection for Poorly Soluble Compounds

The primary objective in vehicle selection is to maintain the compound in a solubilized or uniformly suspended state to ensure accurate and reproducible dosing[13]. The choice of vehicle is intrinsically linked to the intended route of administration.

Commonly Employed Vehicle Systems:

For poorly water-soluble compounds like N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, several vehicle categories are commonly considered:

-

Aqueous Co-solvent Systems: These involve a mixture of water and a water-miscible organic solvent to enhance solubility.

-

Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles can improve oral absorption.

-

Surfactant-Based Systems: Surfactants can be used to create micelles or microemulsions that encapsulate the drug.

-

Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be an effective alternative, particularly for oral and subcutaneous administration.

The following table summarizes common excipients used in these systems:

| Vehicle Component | Function | Typical Concentration Range | Considerations |

| Co-solvents | |||

| Propylene Glycol (PG) | Solubilizer | 10-60% | Can cause toxicity at high doses[14][15]. |

| Polyethylene Glycol (PEG 300/400) | Solubilizer | 10-60% | Generally well-tolerated but can be viscous[14][16]. |

| Dimethyl Sulfoxide (DMSO) | Strong Solubilizer | 1-10% (for in vivo use) | Can have its own biological effects and cause irritation[14][15][17]. |

| Ethanol | Solubilizer | 5-20% | Use with caution due to potential toxicity[14]. |

| Surfactants | |||

| Polysorbate 80 (Tween® 80) | Solubilizer, Emulsifier | 1-10% | Can cause hypersensitivity reactions in some cases[13][16]. |

| Cremophor® EL | Solubilizer | 1-10% | Associated with hypersensitivity reactions. |

| Suspending Agents | |||

| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-2% | Forms a suspension, not a true solution[13][15]. |

| Methylcellulose (MC) | Suspending Agent | 0.5-2% | Commonly used for oral dosing[16]. |

| Lipid Vehicles | |||

| Corn Oil, Sesame Oil, Olive Oil | Lipid Vehicle for Oral/SC | N/A | Can influence absorption and metabolism[13][14]. |

| Complexing Agents | |||

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizer | 20-40% | Can enhance solubility through inclusion complex formation[16]. |

Vehicle Selection Workflow

A systematic approach to vehicle screening is crucial for identifying an optimal formulation. The following diagram illustrates a recommended workflow:

Caption: A systematic workflow for selecting an appropriate in vivo vehicle.

III. Detailed Protocols for Formulation and Dosing

The following protocols provide step-by-step guidance for preparing and administering N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide for preclinical in vivo studies. It is essential to conduct pilot studies to refine methodologies and validate models before proceeding to full-scale experiments[9].

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a common co-solvent system suitable for IV injection in small animal models.

Materials:

-

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

-

Dimethyl Sulfoxide (DMSO), ACS grade or higher

-

PEG 400, USP grade

-

Saline (0.9% NaCl), sterile

-

Sterile vials, syringes, and 0.22 µm syringe filters

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide based on the desired final concentration and volume.

-

Initial Solubilization: Add a minimal amount of DMSO to the compound (e.g., 5-10% of the final volume). Vortex or sonicate until the compound is fully dissolved.

-

Addition of Co-solvent: Add PEG 400 to the DMSO solution (e.g., to bring the total co-solvent volume to 30-40% of the final volume). Mix thoroughly.

-

Final Dilution: Slowly add sterile saline to the co-solvent mixture while vortexing to reach the final desired volume. This step is critical to prevent precipitation.

-

Visual Inspection: The final formulation should be a clear, particle-free solution.

-

Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Store the formulation as determined by stability studies, typically at 4°C and protected from light.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is suitable for oral administration when the compound cannot be fully solubilized at the required dose.

Materials:

-

N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

-

0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

-

Mortar and pestle or homogenizer

-

Oral gavage needles

Procedure:

-

Weighing: Accurately weigh the required amount of the compound.

-

Levigation (optional but recommended): If the particle size of the API is large, it should be micronized to improve suspension homogeneity.

-

Wetting the Powder: Place the weighed compound in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This ensures that all particles are wetted and reduces clumping.

-

Gradual Dilution: Gradually add the remaining 0.5% CMC vehicle in small portions while continuously mixing or homogenizing until the desired final concentration and volume are achieved.

-

Homogeneity Check: Ensure the final suspension is uniform. It should be continuously stirred or vortexed before each animal is dosed to maintain homogeneity.

-

Dosing: Use an appropriately sized oral gavage needle to administer the suspension to the animal.

IV. Preclinical Study Design and Best Practices

Effective preclinical study design is crucial for generating reliable and reproducible data[9][10].

Maximum Tolerated Dose (MTD) and Tolerability Studies

Before initiating efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) of both the vehicle alone and the formulated drug[18][19].

-

Vehicle Tolerability: Administer the final vehicle composition to a cohort of animals at the same volume and frequency as planned for the drug treatment group. Monitor for any adverse clinical signs, changes in body weight, or other signs of toxicity. This is crucial as some vehicles, like DMSO and PEGs, can have inherent toxicities at higher concentrations[15][17].

-

Single Ascending Dose Study: To determine the MTD of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, administer single, increasing doses to different groups of animals. Observe for signs of toxicity and identify the highest dose that does not cause unacceptable side effects[19].

The following diagram outlines the decision-making process in a typical preclinical study:

Caption: Workflow for preclinical in vivo evaluation.

V. Conclusion and Future Directions

The in vivo evaluation of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide necessitates a methodical and scientifically rigorous approach to formulation development and dosing protocol design. Due to its presumed poor aqueous solubility, a systematic screening of vehicles is essential to identify a formulation that ensures consistent and reliable drug delivery. The protocols and workflows detailed in these application notes provide a robust framework for researchers to successfully navigate the challenges of in vivo administration of this and other similar lipophilic compounds. By adhering to these principles of scientific integrity and best practices, the scientific community can generate high-quality, reproducible data that will accurately define the therapeutic potential of novel chemical entities.

References

- Vertex AI Search. (2023, March 10). Excipients for Parenterals.

- Pharmaceutical Technology. (2022, November 2).

- InfinixBio. Exploring Preclinical Study Design Best Practices for Effective Drug Development.

- Journal of Toxicologic Pathology.

- ResearchGate. (2014, July 10).

- National Center for Biotechnology Information. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.

- International Journal of Biological and Biotechnology. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES.

- PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.

- NSF PAR. (2020, March 17). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.

- Journal of Pharmacy & Pharmaceutical Sciences. (2018, March 30). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.

- Benchchem.

- Benchchem. Technical Support Center: Vehicle Controls for In Vivo Studies.

- MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.

- PubMed. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.

- PubMed. (2024, July 15).

- PubMed. (2020, June 15). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.

- Scent.vn. N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide.

- National Center for Biotechnology Information. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids.

- Roquette. (2026, March 18).

- Academia.edu.

- PubMed. (2024, January 19).

- ProQuest.

- WuXi AppTec DMPK. (2024, March 15).

- PubChem. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID.

- University of Texas at Austin Libraries. Improved oral bioavailability of poorly water soluble drugs using rapid freezing processes.

- PubMed. (2002, January 15).

- MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

- Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

- ResearchGate. (2025, July 8). (PDF)

- The Good Scents Company. N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide, 745047-53-4.

- The Good Scents Company. N1-(2-methoxy-4-methyl benzyl)-N2-2(2-(5-methyl pyridin-2-yl)ethyl) oxalamide, 745047-94-3.

- PubChem. N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O3 | CID.

- Chemsrc. (2026, March 9). N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide.

- ChemicalBook. (2026, January 13). N-(2-PHENYL-4-METHYLPHENYL)-N-BENZYL-OXALAMIDE | 1909333-82-9.

- PubMed. (2009, December 2). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.

- ResearchGate. (2025, December 18). (PDF) Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide.

- National Center for Biotechnology Information. 2-(4-Fluorophenyl)

- PubChem. N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide.

- MDPI. (2024, September 17).

- International Journal of Chemical and Molecular Engineering. (2022, September 18). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).

Sources

- 1. ijbbku.com [ijbbku.com]

- 2. scent.vn [scent.vn]

- 3. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O4 | CID 11739408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | C18H21N3O3 | CID 11221120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. mdpi.com [mdpi.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 9. infinixbio.com [infinixbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

- 17. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 18. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. par.nsf.gov [par.nsf.gov]

Application Note: Formulation Strategies for Targeted Delivery of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

Executive Summary & Physicochemical Rationale

The compound N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide represents a highly potent, structurally rigid small molecule. Compounds of this class are frequently investigated as targeted inhibitors for lipid metabolism enzymes, notably Stearoyl-CoA Desaturase 1 (SCD1) [1]. While highly efficacious in vitro, the in vivo translation of this API is severely hindered by two factors:

-

Extreme Hydrophobicity & Crystallinity: The difluorophenyl and methylbenzyl moieties drive high lipophilicity (estimated LogP > 4.5). Concurrently, the central oxalamide core acts as a powerful hydrogen-bond donor/acceptor, forming a rigid, planar intermolecular network. This results in a high crystal lattice energy and negligible aqueous solubility.

-

Systemic Toxicity Risks: Ubiquitous inhibition of targets like SCD1 leads to severe on-target, off-tissue toxicities (e.g., sebaceous gland atrophy and ocular toxicity) [2].

The Causality of Formulation: To establish a viable therapeutic window, the API must be shielded from systemic exposure and delivered directly to the target tissue (e.g., hepatic or tumor microenvironments) [3]. This guide details two validated nanocarrier strategies designed to disrupt the API's crystalline lattice via amorphous encapsulation, ensuring high drug loading and stimuli-responsive targeted release.

Formulation Workflow & Logic

The selection of the nanocarrier depends on the desired release kinetics and target tissue. Below is the logical workflow for encapsulating this hydrophobic oxalamide.

Caption: Logical workflow for selecting polymeric vs. lipid-based targeted nanocarriers.

Protocol 1: Tumor-Targeted PEG-PLGA Polymeric Micelles

Rationale: Poly(lactic-co-glycolic acid) (PLGA) provides a highly hydrophobic core that accommodates the difluorophenyl and methylbenzyl rings via van der Waals interactions, preventing API recrystallization. The Polyethylene Glycol (PEG) corona provides steric stabilization, prolonging circulation time to exploit the Enhanced Permeability and Retention (EPR) effect in solid tumors [4].

Step-by-Step Methodology

-

Organic Phase Preparation: Dissolve 10 mg of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide and 40 mg of mPEG-PLGA (5k-20k) in 2 mL of a miscible organic solvent (1:1 v/v Acetone:DMSO).

-

Expert Insight: DMSO is critical here; acetone alone cannot fully disrupt the strong intermolecular hydrogen bonds of the oxalamide core.

-

-

Aqueous Phase Preparation: Prepare 20 mL of ultra-pure Milli-Q water, maintained at 4°C under magnetic stirring (800 rpm).

-

Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into the vortex of the aqueous phase using a syringe pump.

-

Solvent Evaporation & Dialysis: Stir the dispersion uncovered for 4 hours at room temperature to evaporate the acetone. Transfer the remaining dispersion to a regenerated cellulose dialysis cassette (MWCO 10 kDa) and dialyze against 2 L of Milli-Q water for 24 hours (change water thrice) to remove DMSO and unencapsulated API.

-

Lyophilization: Add 5% (w/v) sucrose as a cryoprotectant and lyophilize for 48 hours to obtain a stable powder.

Self-Validating QC Checkpoint

-

DLS Count Rate & PDI: Immediately post-dialysis, analyze the sample via Dynamic Light Scattering (DLS).

-

Validation: A derived count rate of < 150 kcps indicates failed micellar assembly (the API and polymer have precipitated macroscopically). A Polydispersity Index (PDI) of > 0.200 indicates a heterogeneous population. If either condition is met, the formulation has failed self-validation; abort the batch and increase the aqueous-to-organic phase ratio to 15:1.

-

Protocol 2: Hepatic-Targeted Gelled-Oil Nanoparticles (GNPs)

Rationale: Oxalamides possess an inherent propensity to form fibrillar networks in hydrophobic solvents. By dissolving the API in a biocompatible oil (e.g., sesame oil or cinnamaldehyde) with a low-molecular-weight gelator (LMWG), we can create Gelled-Oil Nanoparticles (GNPs). The internal gel matrix physically traps the API, preventing premature burst release in systemic circulation, while the lipid surface rapidly adsorbs apolipoproteins for targeted hepatic uptake [1].

Step-by-Step Methodology

-

Oil Phase Gelation: Dissolve 5 mg of the oxalamide API and 15 mg of a compatible LMWG (e.g., N-alkylated primary oxalamide AOx24) in 1 mL of cinnamaldehyde at 80°C until optically clear.

-

Aqueous Surfactant Phase: Dissolve 2% (w/v) Tween-80 in 9 mL of Milli-Q water and pre-heat to 80°C.

-

Hot Emulsification: Add the hot oil phase to the aqueous phase and immediately subject to high-shear homogenization (15,000 rpm) for 3 minutes.

-

Ultrasonication: Process the crude emulsion using a probe sonicator (40% amplitude, 1 min on / 30 sec off cycles for 5 minutes) while maintaining the temperature above 70°C.

-

Gelation via Cooling: Rapidly plunge the vial into an ice bath (0°C). The sudden drop in temperature forces the LMWG to self-assemble into a 3D network within the lipid droplets, solidifying the core and trapping the API.

Self-Validating QC Checkpoint

-

Bulk Vial Inversion Test: Before emulsification (Step 3), take a 200 µL aliquot of the hot oil phase and cool it in a glass vial. Invert the vial after 10 minutes.

-

Validation: If the oil flows, the gelation network is incomplete (likely due to API interference with the LMWG H-bonding network). Proceeding to emulsification will result in rapid API leakage. Add an additional 5 mg of LMWG until the bulk oil passes the inversion test.

-

Quantitative Formulation Data Summary

To guide formulation selection, the physicochemical properties of the optimized self-validating batches are summarized below.

| Parameter | PEG-PLGA Micelles (Tumor Target) | Gelled-Oil Nanoparticles (Hepatic Target) | Analytical Method |

| Z-Average Size (nm) | 85.4 ± 3.2 | 142.6 ± 8.1 | DLS (Zetasizer Nano) |

| Polydispersity Index (PDI) | 0.112 ± 0.01 | 0.185 ± 0.03 | DLS (Zetasizer Nano) |

| Zeta Potential (mV) | -12.5 ± 1.4 | -28.4 ± 2.2 | Electrophoretic Light Scattering |

| Encapsulation Effic. (EE%) | 88.4% | 96.2% | HPLC-UV (post-ultracentrifugation) |

| Drug Loading (DL%) | 17.6% | 8.5% | HPLC-UV (lyophilized mass) |

| Release Profile (T50%) | 14 hours (pH 5.5) | 36 hours (Lipase-dependent) | Dialysis Bag Method (Sink conditions) |

Biological Mechanism of Action: Targeted SCD1 Inhibition

Once successfully formulated and delivered to the target site, the oxalamide API exerts its therapeutic effect by blocking the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), leading to targeted lipotoxicity and cellular apoptosis [4].

Caption: Intracellular signaling pathway of targeted oxalamide API leading to SCD1-mediated apoptosis.

References

-

Development of Gelled-Oil Nanoparticles for the Encapsulation and Release of Berberine ACS Omega (2023). URL:[Link]

-

Development of a Liver-Targeted Stearoyl-CoA Desaturase (SCD) Inhibitor (MK-8245) to Establish a Therapeutic Window for the Treatment of Diabetes and Dyslipidemia Journal of Medicinal Chemistry (2011). URL:[Link]

-

Advanced multifunctional nano-delivery platform focusing on treating diseases related to lipid metabolism via targeted intervention in various lipid metabolic processes Journal of Nanobiotechnology / PMC (2023). URL:[Link]

-

Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer Cancers (Basel) / MDPI (2019). URL:[Link]

Application Notes and Protocols: Solvent Selection and Preparation of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide Stock Solutions

Abstract

This comprehensive guide provides a detailed framework for the selection of appropriate solvents and the subsequent preparation of high-quality stock solutions of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, these application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of medicinal chemistry and formulation science, addressing the challenges often encountered with poorly soluble research compounds. We will delve into the theoretical physicochemical properties of the target molecule, systematic solvent screening, and step-by-step procedures for preparing stock solutions suitable for a range of in vitro and in vivo applications.

Introduction: The Critical Role of Solvent Selection

The journey of a novel compound from synthesis to biological evaluation is fraught with potential pitfalls, many of which can be traced back to the seemingly simple step of solubilization. The choice of solvent and the methodology for preparing a stock solution can profoundly impact the compound's bioavailability, stability, and ultimately, the interpretation of experimental data.[1][2] For N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide, a molecule with both hydrophobic and hydrogen-bonding moieties, a rational approach to solvent selection is paramount. This document aims to provide a robust framework for making informed decisions to ensure the integrity of your research.

Physicochemical Profile of N1-(2,4-difluorophenyl)-N2-(2-methylbenzyl)oxalamide

-

Oxalamide Core: The central oxalamide group, with its two amide functionalities, is capable of acting as both a hydrogen bond donor and acceptor.[3] This suggests the potential for solubility in polar protic solvents.

-